molecular formula C10H18O2 B1514541 Pentan-2-yl 2-methylbut-2-enoate CAS No. 63473-51-8

Pentan-2-yl 2-methylbut-2-enoate

Cat. No.: B1514541
CAS No.: 63473-51-8
M. Wt: 170.25 g/mol
InChI Key: JGFYLJORRNSTCG-UHFFFAOYSA-N
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Description

Pentan-2-yl 2-methylbut-2-enoate is a chemical ester with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is also known by its synonym, 2-methylbut-2-enoic acid, 1-methylbutyl ester . This compound is characterized by its branched-chain structure, a feature common to a class of fruit volatiles that contribute to characteristic flavor and aroma profiles . Compounds of this nature are the subject of volatilomics research, which seeks to understand their role as biomarkers for fruit ripening and their contribution to the organoleptic properties of natural products . As such, this compound is of significant value in research applications focused on analyzing the flavor and aroma profiles of fruits, studying metabolic pathways in plants, and developing analytical methods for volatile organic compound (VOC) detection. Its calculated physical properties include a boiling point of 508.09 K (234.94 °C) and a vaporization enthalpy of 46.66 kJ/mol . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

63473-51-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pentan-2-yl 2-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-7-9(4)12-10(11)8(3)6-2/h6,9H,5,7H2,1-4H3

InChI Key

JGFYLJORRNSTCG-UHFFFAOYSA-N

SMILES

CCCC(C)OC(=O)C(=CC)C

Canonical SMILES

CCCC(C)OC(=O)C(=CC)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tiglate Esters and Analogues

Compound Name Structure Features Key Properties/Activities Source/Application References
Pentan-2-yl 2-methylbut-2-enoate Tiglate ester + branched pentanol Limited direct data; inferred reactivity Hypothesized agrochemical use N/A
(E,Z)-hex-3-enyl(E)-2-methylbut-2-enoate Tiglate ester + unsaturated hexenyl Attractant for T. absoluta pests Tomato plant metabolites
Compound 14 (tiglate sesquiterpene lactone) Tiglate + lactone core Antitrypanosomal IC₅₀ >12 µM; low selectivity Synthetic bioactive compound
2-Methylpentan-2-yl 2-methylprop-2-enoate Methacrylate ester + branched alcohol MW: 170.25; commercial availability Research chemical
Methyl 2-benzoylamino-3-arylaminobut-2-enoate Tiglate derivative + aromatic amine Requires PTSA catalyst for synthesis Synthetic intermediate

Impact of Structural Variations

A. Alcohol Chain Modifications

  • Branching vs. Unsaturation: The hex-3-enyl group in (E,Z)-hex-3-enyl(E)-2-methylbut-2-enoate introduces unsaturation, likely enhancing volatility and insect attractant properties compared to the saturated pentan-2-yl group .

B. Acid Group Modifications

  • Tiglate vs. Methacrylate: Replacing the tiglate group with 2-methylprop-2-enoate (methacrylate) shortens the acid chain, altering lipophilicity and reactivity. This may explain differences in commercial applications, as methacrylates are widely used in polymers, whereas tiglates are more bioactive .
  • Bioactivity: Tiglate esters like Compound 14 exhibit moderate antitrypanosomal activity, but selectivity improves with hydroxymethyl substituents (e.g., Compound 1 in shows 16-fold higher activity) .

C. Functional Group Additions

  • Aromatic Amines: Adding benzoylamino groups () introduces hydrogen-bonding sites, affecting solubility and synthetic complexity. Such modifications are critical in pharmaceutical intermediates .

Research Findings on Structure-Activity Relationships

Biological Activity: Tiglate esters are associated with pest attractancy () and antitrypanosomal effects (). The α,β-unsaturated ester may act as a Michael acceptor, interacting with biological nucleophiles .

Synthetic Accessibility : Esters with branched alcohols (e.g., pentan-2-yl) often require specialized catalysts (e.g., PTSA in ) or microwave-assisted synthesis (), highlighting the need for optimized reaction conditions .

Physical Properties : Branching in the alcohol moiety reduces boiling points and increases volatility, as seen in methylpentane derivatives (–5). This trait is critical for semiochemical applications .

Preparation Methods

General Esterification Approach

The primary synthetic route to this compound involves esterification of 2-methylbut-2-enoic acid (or its acid derivatives) with pentan-2-ol (2-pentanol). This reaction is typically catalyzed by acid catalysts or facilitated by coupling agents to improve yield and selectivity.

Esterification Using Acid Chlorides

One common method involves reacting pentan-2-ol with 2-methylbut-2-enoic acid chloride under controlled conditions. The acid chloride is prepared from the corresponding acid by treatment with reagents such as thionyl chloride or oxalyl chloride. The esterification proceeds via nucleophilic attack of the alcohol on the acid chloride, producing the ester and releasing HCl.

  • Reaction conditions: Typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to control reactivity.
  • Catalysts: Pyridine or triethylamine may be used to neutralize the HCl formed.
  • Purification: The product is purified by silica gel chromatography or distillation.

Direct Esterification Using DCC/DMAP Coupling

An alternative preparation method uses direct coupling of 2-methylbut-2-enoic acid with pentan-2-ol employing coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids the need to prepare acid chlorides and is often preferred for sensitive substrates.

  • Procedure: The acid and alcohol are mixed with DCC and a catalytic amount of DMAP in an inert solvent such as dichloromethane.
  • Reaction time: Typically several hours at room temperature.
  • Byproducts: Dicyclohexylurea precipitates and is removed by filtration.
  • Yield: High yields (up to 75-85%) with minimal side reactions.

Transesterification Approaches

Though less common for this compound, transesterification can be employed by reacting an ester of 2-methylbut-2-enoic acid (e.g., methyl or ethyl ester) with pentan-2-ol in the presence of acid or base catalysts.

  • Catalysts: Acidic catalysts like p-toluenesulfonic acid or basic catalysts like sodium methoxide.
  • Conditions: Elevated temperatures (50-100 °C) under reflux.
  • Advantages: Useful when acid chlorides or coupling agents are unavailable.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Acid Chloride Esterification 2-methylbut-2-enoic acid chloride + pentan-2-ol Anhydrous solvent, 0-25 °C, base catalyst (pyridine) 70-80 Requires acid chloride preparation
DCC/DMAP Coupling 2-methylbut-2-enoic acid + pentan-2-ol + DCC + DMAP Room temperature, inert solvent 75-85 Mild conditions, high purity product
Transesterification Methyl/ethyl 2-methylbut-2-enoate + pentan-2-ol + acid/base catalyst Reflux, 50-100 °C 60-70 Longer reaction time, catalyst removal needed

Detailed Research Findings

Experimental Data from Literature

  • A study on related esters (2-methylbut-3-en-2-yl methacrylate) demonstrated successful esterification via acid chloride and DCC/DMAP methods, yielding colorless liquids with high purity and good yields (37-75%).
  • Esterification reactions involving sensitive unsaturated acids require low temperature and inert atmosphere to prevent polymerization or side reactions.
  • Purification is commonly achieved by silica gel chromatography using low percentages of ethyl ether in pentane as eluent, ensuring removal of impurities and byproducts.

Analytical Characterization

  • Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 NMR (13C NMR) spectroscopy confirm the ester structure, with characteristic chemical shifts for vinyl protons and ester moieties.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular mass consistent with C10H18O2 esters.
  • Thin Layer Chromatography (TLC) Rf values vary depending on solvent system but typically range around 0.4-0.5 in low polarity mixtures (e.g., 3% Et2O in pentane).

Q & A

Q. What are the optimal synthetic routes for Pentan-2-yl 2-methylbut-2-enoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic routes typically involve esterification between 2-methylbut-2-enoic acid and pentan-2-ol, catalyzed by acid (e.g., H₂SO₄) or enzymes. Systematic optimization requires varying parameters:
  • Catalyst loading (0.1–5 mol%) to balance reaction rate and side-product formation.
  • Solvent selection (polar aprotic vs. non-polar) to control reaction kinetics.
  • Temperature (25–80°C) to optimize yield while avoiding decomposition.
    • Analytical validation via GC-MS or HPLC (e.g., using protocols in and ) ensures purity ≥98%.

Q. How can spectroscopic and chromatographic techniques be integrated to characterize this compound unambiguously?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies ester carbonyl (δ ~165–175 ppm) and alkene protons (δ ~5–6 ppm).
  • IR : Confirms ester C=O stretch (~1740 cm⁻¹) and conjugated alkene (~1650 cm⁻¹).
  • GC-MS : Quantifies purity and detects low-abundance isomers (e.g., using methods in ).
  • Cross-validate with reference standards from authoritative databases like PubChem .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported bioactivity data of this compound across studies?

Methodological Answer:

  • Meta-analysis framework :

Compare experimental conditions (e.g., cell lines, concentrations) across studies .

Validate bioassay protocols (e.g., cytotoxicity vs. enzymatic inhibition assays in ).

Replicate studies under standardized conditions, controlling for variables like solvent (DMSO vs. aqueous) .

  • Use statistical tools (ANOVA, regression) to identify confounding factors .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Computational modeling : Apply DFT calculations to map electron density around the α,β-unsaturated ester system .
  • Experimental validation :
  • Compare reaction rates with structurally similar esters (e.g., varying alkyl chain length).
  • Monitor intermediates via in-situ FTIR or stopped-flow spectroscopy (methods in ).

Q. What computational chemistry approaches are validated for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict solubility parameters and partition coefficients (log P) .
  • QSAR models : Correlate structural descriptors (e.g., molar refractivity, polar surface area) with experimental data from .
  • Validate predictions against experimental HPLC retention times and solubility assays .

Q. How can kinetic isotope effects (KIEs) be employed to study the ester hydrolysis mechanism of this compound?

Methodological Answer:

  • Deuterium labeling : Synthesize deuterated analogs at the ester carbonyl or α-positions.
  • Rate comparison : Measure hydrolysis rates (e.g., in D₂O vs. H₂O) to distinguish between acid-catalyzed vs. nucleophilic mechanisms .
  • Analyze KIE data using Eyring plots to infer transition-state geometry .

Q. What quality control protocols ensure batch-to-batch consistency in laboratory-scale synthesis of this compound?

Methodological Answer:

  • In-process monitoring : Use inline FTIR to track reaction progress and intermediate formation.
  • Stability testing : Assess thermal degradation via accelerated aging studies (40–60°C, 75% RH) .
  • Statistical process control (SPC) : Apply control charts to critical parameters (e.g., yield, purity) across batches .

Q. How do solvent polarity and proticity affect the conformational stability of this compound?

Methodological Answer:

  • Circular dichroism (CD) : Measure solvent-induced shifts in ester carbonyl orientation.
  • Solvatochromic analysis : Correlate solvent parameters (e.g., Kamlet-Taft) with NMR chemical shift changes .
  • Compare dielectric constants of solvents (e.g., hexane vs. methanol) to model dipole-dipole interactions .

Q. What structural analogs of this compound demonstrate significant structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • SAR library design : Synthesize analogs with variations in:
  • Alkyl chain length (C3–C6).
  • Substituent position (e.g., 3-methyl vs. 4-methyl).
    • Bioactivity screening : Use high-throughput assays (e.g., enzyme inhibition, receptor binding) to identify pharmacophores .
    • Apply 3D-QSAR modeling to map steric/electronic contributions to activity .

Q. How should researchers design controlled experiments to differentiate between autoxidation and enzyme-mediated degradation pathways for this compound in biological systems?

Methodological Answer:

  • Experimental controls :

Chemical inhibition : Use antioxidants (e.g., BHT) to suppress autoxidation .

Enzyme knockout : Test degradation in enzyme-deficient cell lines or with protease inhibitors.

  • Analytical tracking : Monitor degradation products via LC-MS/MS and compare fragmentation patterns to synthetic standards .

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